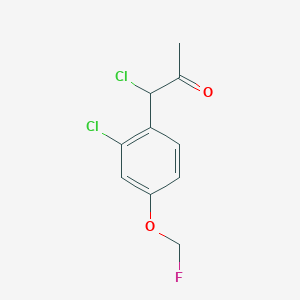

1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one

Description

1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one (CAS: 1806588-97-5) is a chlorinated arylketone derivative with the molecular formula C₁₀H₁₀ClFО₂ and a molecular weight of 216.63 g/mol . The compound features a propan-2-one backbone substituted with two chlorine atoms (at positions 1 and 2) and a fluoromethoxy group at position 4 on the aromatic ring.

Properties

Molecular Formula |

C10H9Cl2FO2 |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

1-chloro-1-[2-chloro-4-(fluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)8-3-2-7(15-5-13)4-9(8)11/h2-4,10H,5H2,1H3 |

InChI Key |

LZZNBVMQDMTGAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)OCF)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one generally involves:

- Synthesis of the appropriately substituted phenyl precursor bearing chloro and fluoromethoxy groups.

- Introduction of the propan-2-one (acetyl) side chain onto the aromatic ring.

- Alpha-chlorination of the ketone to yield the alpha-chloroketone functionality.

Preparation of the Aromatic Precursor: 2-Chloro-4-(fluoromethoxy)phenyl Derivatives

3.1 Fluoromethoxylation of Aromatic Rings

Recent literature describes the preparation of fluoromethoxy-substituted arenes via electrophilic fluoromethoxylation or nucleophilic substitution on phenolic precursors. For example, fluoromethoxyarene derivatives have been synthesized from phenoxyacetic acid derivatives through electrochemical or chemical methods with yields around 50-60% after purification via column chromatography.

3.2 Chlorination of Aromatic Rings

Selective chlorination at the 2-position (ortho to the fluoromethoxy group) can be achieved using standard electrophilic aromatic substitution with chlorine sources under controlled conditions to avoid over-chlorination.

Introduction of the Propan-2-one Side Chain

The attachment of the propan-2-one moiety to the substituted aromatic ring is typically accomplished through Friedel-Crafts acylation or via side-chain elaboration from phenylacetone derivatives.

Alpha-Chlorination of the Ketone

Alpha-chlorination of the ketone to form the alpha-chloropropan-2-one moiety is a key step. This is commonly achieved by:

- Treatment of the ketone with chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under acidic or neutral conditions.

- Alternatively, halogenation can be performed using trimethylchlorosilane in the presence of oxidants, as demonstrated in the preparation of α-chlorophenylacetone with yields up to 84%.

Detailed Preparation Procedure (Hypothetical Based on Analogous Methods)

Research Outcomes and Yields

- Fluoromethoxyarene Synthesis: Electrochemical and chemical methods yield fluoromethoxyarene derivatives in 50-60% yields after purification.

- Alpha-Chlorination: The alpha-chlorination of phenylacetone analogues can reach yields as high as 84% using trimethylchlorosilane and iodobenzene diacetate as oxidants under nitrogen atmosphere.

- Purification: Column chromatography on silica gel using solvent mixtures such as petroleum ether/ethyl acetate or cyclohexane/ethyl acetate is standard.

Comparative Table of Preparation Steps and Yields

Additional Notes and Considerations

- The selective fluoromethoxylation and chlorination require careful control of reaction conditions to prevent side reactions and over-substitution.

- The alpha-chlorination step is sensitive to moisture and oxygen; inert atmosphere is recommended.

- Purity and yield optimization often involve chromatographic purification and monitoring by TLC or NMR.

The preparation of This compound involves a multi-step synthetic route starting from substituted phenolic precursors, incorporating selective fluoromethoxylation and chlorination on the aromatic ring, followed by introduction of the propan-2-one side chain and subsequent alpha-chlorination of the ketone. Reported yields for analogous steps range from moderate to high (50-84%), with purification typically achieved by column chromatography. The methods draw from established halogenation and fluorination chemistry, supported by recent research on fluoromethoxyarenes and alpha-chloroketones.

This synthesis requires expertise in handling halogenating agents and fluoromethylation reagents, with attention to reaction conditions to maximize selectivity and yield.

Chemical Reactions Analysis

1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atoms.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of chloro and fluoro groups enhances its reactivity, allowing it to interact with enzymes and proteins. These interactions can lead to the inhibition of certain biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one and related compounds:

Key Differences and Implications

Electronic Effects

- Fluoromethoxy vs.

- Chlorine Substitution : The 2-chloro substituent in the target compound contrasts with the 2-ethyl group in 's analog, which may sterically hinder reactivity .

Crystallographic and Spectral Data

- Crystal Packing : The hydrazinylidene derivative in exhibits hydrogen bonding (N–H⋯O), forming chains in the solid state . Similar interactions may influence the target compound’s crystallinity, though data are lacking.

- NMR Shifts : The hydroxymethyl-substituted compound (1a) shows distinct ¹H NMR signals at δ 3.73 (hydroxymethyl CH₂) and δ 2.20 (methyl ketone), absent in the fluoromethoxy analog .

Physicochemical Properties

- Molecular Weight and Substituents : The trifluoromethoxy and methylthio-substituted compound () has a higher molecular weight (298.71 g/mol) and predicted boiling point (~300 °C) due to increased hydrophobicity .

Biological Activity

1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one, also known as a specific chlorinated ketone compound, has garnered attention in various fields of research due to its potential biological activity. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

- Chemical Name : this compound

- CAS Number : 1803760-69-1

- Molecular Formula : C10H9Cl2FO

- Molecular Weight : 235.08 g/mol

Structure

The structure of the compound features a chloro-substituted phenyl group and a fluoromethoxy group, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as:

- Inhibitors of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Modulators of Signaling Pathways : The compound may influence key signaling pathways such as apoptosis and cell proliferation, which are crucial in cancer biology.

Pharmacological Studies

Recent studies have highlighted its potential as an anti-cancer agent. For instance, it has been shown to enhance p53-mediated apoptosis in various cancer cell lines, indicating a role in tumor suppression mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Yes | |

| Apoptosis Induction | Enhanced p53 activity | |

| Anticancer Potential | Positive in vitro results |

Case Studies

- Study on Apoptosis Enhancement : A study investigated the effects of this compound on human cancer cell lines. It was found to significantly increase apoptosis rates through the activation of p53 signaling pathways. The study reported a marked increase in cell death compared to control groups .

- In Vivo Efficacy : Another research effort focused on the in vivo effects of the compound in murine models. The results indicated a reduction in tumor size and improved survival rates among treated mice compared to untreated controls .

- Pharmacokinetics : Analysis of pharmacokinetic properties revealed favorable absorption and distribution characteristics, suggesting potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 1-chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via diazonium salt coupling reactions. A common approach involves reacting a substituted benzenediazonium chloride (e.g., 2-chloro-4-(fluoromethoxy)aniline-derived diazonium salt) with a β-ketoester precursor (e.g., methyl 2-chloro-3-oxobutanoate) in ethanol under acidic conditions (sodium acetate buffer). The reaction is typically conducted at 273 K to control exothermicity and minimize side reactions. Crystallization from ethanol yields the pure product . Key variables affecting yield include stoichiometry of the diazonium salt, pH control, and temperature during coupling.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs for structure solution and refinement) provides precise bond lengths, angles, and packing interactions. Monoclinic systems (space group P2₁/c) are commonly observed for related derivatives, with unit cell parameters comparable to those reported for 1-chloro-1-(4-methoxyphenyl)propan-2-one (a ≈ 5.89 Å, b ≈ 25.05 Å, c ≈ 7.30 Å, β ≈ 99.02°) .

- Spectroscopy : NMR (¹H/¹³C) confirms the presence of the fluoromethoxy group (δ ~4.8–5.2 ppm for OCH₂F) and the ketone moiety. IR spectroscopy identifies C=O stretches (~1700–1750 cm⁻¹) and C–Cl vibrations (~550–750 cm⁻¹) .

Q. How does this compound serve as an intermediate in heterocyclic synthesis?

- Methodological Answer : The α-chloroketone group facilitates nucleophilic substitution or cyclocondensation reactions. For example, it reacts with hydrazines to form pyrazole derivatives or with thioureas to yield thiazoles. The electron-withdrawing fluoromethoxy group enhances electrophilicity at the carbonyl carbon, enabling regioselective ring closure in heterocycle synthesis .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound, particularly regarding disordered substituents or hydrogen bonding?

- Methodological Answer : Disordered fluoromethoxy or chloro groups require constrained refinement (e.g., ISOR/SADI restraints in SHELXL). Hydrogen bonding (e.g., N–H⋯O interactions in hydrazone derivatives) can create pseudo-symmetry, complicating space group determination. High-resolution data (≤0.8 Å) and low-temperature measurements (e.g., 100 K) improve electron density maps for accurate modeling .

Q. How can computational methods (DFT, MD) predict reactivity and non-covalent interactions in derivatives of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the ketone carbon shows high electrophilicity (LUMO ≈ -1.5 eV).

- Molecular Dynamics (MD) : Simulates solvent effects on crystallization, revealing preferential ethanol/water interactions with polar groups. These models guide solvent selection for recrystallization .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. For example, the fluoromethoxy group may adopt different orientations in solution. Hybrid approaches, such as variable-temperature NMR and solid-state NMR, reconcile these differences by probing dynamic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.